

# Khellin versus psoralen for the treatment of vitiligo: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025



# Khellin vs. Psoralen for Vitiligo: A Comparative Guide for Researchers

An objective comparison of **Khellin**- and Psoralen-based photochemotherapy for the treatment of vitiligo, supported by clinical data and detailed experimental protocols.

This guide provides a comprehensive comparison of **Khellin** and Psoralen, two photosensitizing agents used in conjunction with ultraviolet A (UVA) radiation for the treatment of vitiligo. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their efficacy, safety profiles, and mechanisms of action.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from comparative and individual studies on **Khellin** (KUVA therapy) and Psoralen (PUVA therapy).

Table 1: Efficacy of KUVA vs. PUVA in Vitiligo Treatment



| Parameter                                             | Khellin + UVA<br>(KUVA)               | Psoralen + UVA<br>(PUVA)              | Source |
|-------------------------------------------------------|---------------------------------------|---------------------------------------|--------|
| Study Duration                                        | 18 months                             | 18 months                             | [1]    |
| Patient Cohort                                        | 50 patients with generalized vitiligo | 50 patients with generalized vitiligo | [1]    |
| Very Good to Excellent Response (>75% repigmentation) | 52% (26 patients)                     | 32% (16 patients)                     | [1]    |
| Poor Response<br>(<25%<br>repigmentation)             | 0%                                    | 2% (1 patient)                        | [1]    |
| Statistically Significant Difference in Efficacy      | Yes (P=0.012)                         | -                                     | [1]    |

Table 2: Side Effect Profile of KUVA vs. PUVA



| Side Effect                                  | Khellin + UVA<br>(KUVA)                                                                               | Psoralen + UVA<br>(PUVA)                               | Source |
|----------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------------|--------|
| Overall Incidence of Side Effects            | 28% (14 patients)                                                                                     | 96% (48 patients)                                      | [1]    |
| Phototoxicity<br>(Erythema)                  | Does not induce phototoxic erythema[1][2]                                                             | Common, can be severe[3][4]                            |        |
| Nausea and Vomiting                          | Frequently observed with oral use[5]                                                                  | Can occur with oral use[3]                             |        |
| Elevated Liver<br>Enzymes<br>(Transaminases) | Can occur, reported in<br>about 30% of patients<br>with oral use, leading<br>to discontinuation[2][6] | Rare, but can occur[7]                                 |        |
| Long-term<br>Carcinogenic Risk               | Considered less hazardous than psoralens regarding mutagenicity and carcinogenicity[2]                | Increased risk of skin cancer with prolonged use[3][8] |        |
| Pruritus (Itching)                           | Less common                                                                                           | Reported in some patients[4]                           | _      |
| Headache                                     | Potential adverse reaction[5]                                                                         | -                                                      | _      |
| Dizziness                                    | Potential adverse reaction[5]                                                                         | -                                                      |        |

# **Experimental Protocols**

Detailed methodologies for the key therapeutic approaches are outlined below.

### Oral Khellin + UVA (KUVA) Protocol

• Patient Selection: Patients with generalized vitiligo. Exclusion criteria include pregnancy, lactation, significant liver or kidney disease, and a history of photosensitivity disorders.



- Drug Administration: Oral administration of 100 mg of Khellin two hours before UVA exposure.[6]
- UVA Irradiation:
  - Treatments are administered three times weekly.[2]
  - The initial UVA dose is determined based on the patient's skin type.
  - Subsequent UVA doses are gradually increased based on the patient's tolerance and therapeutic response, aiming for minimal erythema.[9]
- Monitoring:
  - Regular monitoring of liver function (transaminases) is crucial, especially during the initial phase of treatment.[2]
  - Ophthalmologic examination is recommended.[5]
  - Repigmentation is assessed using methods like the Vitiligo Area Severity Index (VASI)
     score at regular intervals (e.g., every 6 months).[1]

# Topical Khellin + UVA (KUVA) Protocol

- Patient Selection: Patients with localized vitiligo (e.g., less than 5% of body surface area).[9]
- Drug Application: A 3% to 5% **Khellin** formulation (in a cream or gel base) is applied to the vitiliginous patches.[6]
- UVA Irradiation:
  - UVA exposure occurs 30-60 minutes after topical application.[6][10]
  - Sunlight can be used as the UVA source in sunny climates, with initial short exposures (5-15 minutes) that are gradually increased.[6]
  - Artificial UVA sources can also be used, with dosimetry similar to PUVA protocols.



 Monitoring: Assessment of repigmentation and local skin reactions. Systemic side effects are significantly reduced with topical application.[11]

### Oral Psoralen + UVA (PUVA) Protocol

- Patient Selection: Patients with widespread vitiligo. Contraindications include pregnancy, lactation, severe liver or kidney disease, and a history of skin cancer or significant photosensitivity.[12]
- Drug Administration: Oral administration of 8-methoxypsoralen (8-MOP) at a dose of 0.6-0.8 mg/kg body weight, taken 1-3 hours before UVA exposure.[9] Trioxsalen (TMP) is another psoralen derivative used, particularly for vitiligo.[9]
- UVA Irradiation:
  - Treatment is typically given 2-3 times per week with at least a one-day interval.
  - The initial UVA dose is determined by skin typing or by determining the minimal phototoxic dose (MPD).[9]
  - UVA doses are gradually increased as pigmentation develops.[9]
- Monitoring:
  - Patients must wear UVA-protective eyewear during and for 24 hours after treatment to prevent cataracts.[8]
  - Regular skin examinations for signs of actinic keratosis and skin cancer are necessary.
  - Assessment of repigmentation is performed periodically.

#### **Topical Psoralen + UVA (PUVA) Protocol**

- Patient Selection: Patients with vitiligo affecting a small percentage of their body surface area.[9]
- Drug Application: A dilute solution of 8-MOP (e.g., 0.1%) is carefully applied to the vitiliginous patches 30 minutes before UVA exposure.[9] Alternatively, bathwater PUVA can be used



where the patient soaks in a dilute psoralen solution.[13]

- UVA Irradiation: The treated areas are exposed to a controlled dose of UVA radiation.
- Monitoring: Close monitoring for phototoxic reactions (erythema, blistering) is essential.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for comparing these treatments.



Click to download full resolution via product page

Caption: Proposed mechanism of action for **Khellin** in vitiligo treatment.



Click to download full resolution via product page



Caption: Mechanism of action for Psoralen in vitiligo treatment.



Click to download full resolution via product page



Caption: A generalized experimental workflow for a comparative clinical trial.

#### **Discussion**

The available data suggests that KUVA therapy may offer a superior safety profile compared to PUVA, most notably due to the absence of phototoxicity.[1][2] One comparative study indicated that KUVA could be more effective than PUVA in treating generalized vitiligo, showing a higher percentage of patients achieving significant repigmentation with fewer side effects.[1]

The primary drawback of oral **Khellin** is the risk of elevated liver enzymes, which necessitates regular monitoring and has led to its discontinuation in some patients.[2][6] Topical **Khellin** application mitigates these systemic risks and is a promising alternative, particularly for localized vitiligo.[6][11]

Psoralen-based PUVA therapy is a long-established treatment for vitiligo.[9] Its mechanism, involving DNA cross-linking, is well-studied and leads to both immunosuppression and melanocyte stimulation.[8][9][14] However, the significant short-term risk of phototoxicity and the long-term risk of skin cancer are major concerns that limit its use.[3][12]

#### Conclusion

**Khellin** presents a viable and potentially safer alternative to Psoralen for the treatment of vitiligo. The lack of phototoxicity is a significant advantage, allowing for more flexible treatment regimens, including home-based therapy with natural sunlight.[1][6] While the risk of hepatotoxicity with oral **Khellin** is a concern, topical formulations appear to offer a favorable risk-benefit profile. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and long-term safety of KUVA versus PUVA and other emerging therapies for vitiligo.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. recipe.by [recipe.by]
- 2. Treatment of vitiligo with khellin and ultraviolet A PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen Wikipedia [en.wikipedia.org]
- 4. Effectiveness of psoralen photochemotherapy for vitiligo PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. emjreviews.com [emjreviews.com]
- 7. Psoralen LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Topical photochemotherapy of vitiligo with a new khellin formulation preliminary clinical results [air.unimi.it]
- 11. Khellin Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Mechanisms of Psoralen Action in the Skin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Khellin versus psoralen for the treatment of vitiligo: a comparative study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673630#khellin-versus-psoralen-for-the-treatment-of-vitiligo-a-comparative-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com